
Hexadecyl methanesulfonate
Overview
Description
Hexadecyl methanesulfonate (HDMS; CAS 20779-14-0) is an organic compound with the molecular formula C₁₇H₃₆O₃S and a molecular weight of 320.53 g/mol . It features a hexadecyl (C₁₆) chain linked to a methanesulfonate group (-SO₃CH₃). HDMS is a white solid with a melting point of 53–54°C and is commonly used as an alkylating agent in organic synthesis and as a modifier for electrochemical sensors .
Preparation Methods
Hexadecyl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with hexadecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
CH3SO3H+CH3(CH2)15OH→CH3SO3(CH2)15CH3+H2O
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Hexadecyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to methanesulfonic acid and hexadecanol.
Oxidation and Reduction: While the compound itself is relatively stable, the alkyl chain can undergo oxidation under strong oxidative conditions.
Common reagents used in these reactions include strong acids like hydrochloric acid for hydrolysis and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Surfactant Applications
Surfactant Properties : Hexadecyl methanesulfonate is primarily used as a surfactant due to its ability to reduce surface tension and enhance the solubility of hydrophobic compounds. This property is crucial in various chemical processes, including:
- Emulsification : HMS facilitates the mixing of oil and water phases in formulations such as cosmetics and pharmaceuticals.
- Detergency : It acts as a cleaning agent in household and industrial cleaning products.
Antimicrobial Activity
Recent studies have demonstrated that HMS exhibits significant antimicrobial properties. It has been shown to be effective against various pathogens, making it valuable in medical and pharmaceutical applications:
- Antifungal Activity : Research indicates that HMS can inhibit the growth of Candida tropicalis biofilms, which are resistant to many conventional antifungal treatments .
- Antibacterial Applications : HMS has been tested for its efficacy against bacterial strains, showing promise as an antibacterial agent in topical formulations .
Drug Delivery Systems
This compound's surfactant properties extend to drug delivery systems:
- Nanoparticle Stabilization : HMS can be utilized to stabilize nanoparticles used in drug delivery, enhancing the bioavailability of therapeutic agents.
- Controlled Release : Its ability to modify the release profile of drugs makes it suitable for developing controlled-release formulations.
Case Study 1: Antifungal Efficacy
A study published in ResearchGate explored the antifungal efficacy of HMS against Candida tropicalis. The findings revealed that HMS significantly reduced biofilm formation, suggesting its potential as a treatment option for fungal infections .
Case Study 2: Surfactant in Drug Formulations
In another study, HMS was incorporated into drug formulations to improve solubility and stability. The results indicated enhanced therapeutic effects when used as a surfactant compared to traditional agents.
Mechanism of Action
The mechanism of action of hexadecyl methanesulfonate involves its interaction with biological membranes. The long alkyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and affecting cellular processes. This property is particularly useful in drug delivery, where the compound can facilitate the transport of therapeutic agents across cell membranes. The methanesulfonate group can also participate in chemical reactions within the cellular environment, further influencing its biological activity .
Comparison with Similar Compounds
Alkyl Methanesulfonates
HDMS belongs to the alkyl methanesulfonate family, where chain length and substituents dictate properties and applications.
Insights :
- Chain Length Effects : Longer alkyl chains (e.g., C₁₆ in HDMS vs. C₆ in hexyl methanesulfonate) increase hydrophobicity and melting points, making HDMS suitable for electrode modification .
- Synthetic Utility : Octadecyl methanesulfonate (C₁₈) is used in peroxide synthesis, but HDMS’s C₁₆ chain balances reactivity and stability for pharmaceutical analysis .
Other Hexadecyl Derivatives
Functional group variations significantly alter applications:
Insights :
- Biological Activity: Hexadecanol and hexadecyl acetate interact with sensory systems, while HDMS’s sulfonate group enables electrochemical applications .
- Disinfection: Hexadecyl pyridinium chloride’s cationic structure enhances antimicrobial efficacy, unlike HDMS’s non-ionic nature .
Esters with Long Alkyl Chains
HDMS differs from fatty acid esters in structure and function:
Insights :
- Emulsion Stability : Branched esters like isocetyl palmitate outperform linear esters in cosmetic formulations, whereas HDMS’s linear structure aids in forming uniform electrode coatings .
Dialkyl Ethers and Alkylating Agents
Structural differences influence performance in separations and synthesis:
Compound/Agent | Structure | Key Properties/Applications | References |
---|---|---|---|
HDMS | Methanesulfonate | Alkylation of cyclic acetals | |
Dialkyl ethers | Ether (-O-) | Reduced retention in chromatography |
Insights :
- Chromatography : Dialkyl ethers with dual hexadecyl groups show poor retention, whereas HDMS’s sulfonate group enhances electrode surface interactions .
Biological Activity
Hexadecyl methanesulfonate (HMS) is an organic compound with significant biological activity, particularly in the fields of microbiology and pharmacology. Its amphiphilic nature allows it to interact with lipid membranes, making it a valuable tool in various biological applications. This article explores the biological activity of HMS, including its mechanisms of action, applications in drug delivery, and potential antifungal properties, supported by research findings and case studies.
- Molecular Formula : CH₃SO₃(CH₂)₁₅CH₃
- Molecular Weight : Approximately 320.53 g/mol
- Appearance : White solid, soluble in various organic solvents.
HMS is synthesized through the esterification of methanesulfonic acid with hexadecanol, typically using a strong acid catalyst under reflux conditions.
HMS exhibits its biological effects primarily through its interaction with cellular membranes. The long alkyl chain allows HMS to insert into lipid bilayers, disrupting membrane integrity and affecting cellular processes. This property is particularly useful in drug delivery systems where HMS can facilitate the transport of therapeutic agents across cell membranes.
Antifungal Activity
Recent studies have highlighted the antifungal potential of HMS against biofilms formed by pathogenic fungi such as Candida tropicalis. The compound's ability to disrupt biofilm formation and enhance drug efficacy has been documented:
- Study Findings : HMS demonstrated effective antifungal activity at low concentrations, significantly reducing the viability of Candida tropicalis biofilms compared to traditional antifungal agents like chlorhexidine .
- Case Study : In vitro experiments revealed that HMS could eliminate viable cells in biofilms at concentrations as low as 15.6 μg/ml, showcasing its potency against fungal infections associated with medical devices .
Applications in Drug Delivery
HMS's surfactant properties enhance the bioavailability of hydrophobic drugs by improving their solubility and absorption in biological systems. Its ability to form micelles makes it a candidate for drug formulation, particularly for encapsulating hydrophobic therapeutic agents.
Table 1: Comparison of Antifungal Efficacy
Compound | Minimum Effective Concentration (μg/ml) | Activity Level |
---|---|---|
This compound | 15.6 | High |
Chlorhexidine | 1250 | Moderate |
Fluconazole | Resistant | Low |
Research Findings
Several studies have investigated the interactions of HMS with biological membranes and other compounds:
- Microbial Interactions : Research indicates that HMS can alter membrane permeability, leading to cell death in fungi by disrupting their structural integrity .
- Biofilm Disruption : Studies have shown that HMS can significantly reduce biofilm formation on various surfaces, which is critical for preventing infections in clinical settings .
- Synergistic Effects : When combined with other antifungal agents, HMS has been shown to enhance their effectiveness against resistant strains of fungi, suggesting potential for combination therapies .
Q & A
Basic Questions
Q. What laboratory methods are used to synthesize hexadecyl methanesulfonate, and what are the critical parameters affecting yield?
this compound is synthesized via alkylation reactions, often involving methanesulfonic acid derivatives and hexadecyl alcohols. Critical parameters include:
- Reaction stoichiometry : Excess methanesulfonyl chloride ensures complete conversion of the alcohol.
- Temperature control : Maintained at 0–5°C during addition to prevent side reactions.
- Purification : Sequential hexane extractions and acid-base partitioning (e.g., using KOH and HCl) to isolate the product from byproducts like aldehydes or unreacted precursors .
- Validation : Infrared (IR) spectroscopy and elemental analysis confirm purity, with characteristic peaks for sulfonate groups (S=O stretching at ~1350–1200 cm⁻¹) .
Q. Which analytical techniques are most effective for characterizing the purity of this compound?
- IR Spectroscopy : Identifies functional groups (e.g., sulfonate S=O bonds) and detects contaminants like residual alcohols or aldehydes .
- Elemental Analysis : Validates C, H, and S content (e.g., C: ~79.67%, H: ~13.69% for hexadecyl derivatives) .
- Chromatography : High-performance liquid chromatography (HPLC) with hexanesulfonic acid mobile phases (pH 2.0) resolves sulfonate derivatives, ensuring purity >95% .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods due to potential respiratory hazards.
- Storage : Inert, airtight containers at room temperature, away from oxidizers.
- Waste Disposal : Neutralize with dilute NaOH before disposal, following institutional guidelines for sulfonate waste .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize byproducts such as aldehyde contaminants?
- Stepwise Extraction : Use multiple hexane washes during purification to remove non-polar byproducts .
- Acid-Base Partitioning : Adjust pH to precipitate impurities (e.g., aldehydes remain in organic phases, while sulfonates partition into aqueous layers).
- Recrystallization : Purify the final product using methanol/water mixtures to enhance crystalline purity .
Q. What strategies should be employed to resolve discrepancies in reported physicochemical properties of this compound across studies?
- Standardized Protocols : Adopt consistent synthesis and purification methods (e.g., reaction time, solvent ratios) to reduce variability .
- Cross-Validation : Use multiple analytical techniques (e.g., IR + HPLC + elemental analysis) to confirm properties .
- Metadata Documentation : Record detailed experimental conditions (e.g., humidity, reagent batch) to identify confounding factors .
Q. What experimental design considerations are crucial when assessing the stability of this compound under varying storage conditions?
- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) to simulate long-term degradation.
- Analytical Endpoints : Monitor sulfonate hydrolysis via HPLC or detect volatile degradation products (e.g., methanesulfonic acid) using gas chromatography .
- Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Bonferroni) to analyze significance of degradation trends .
Q. Methodological Notes
- Data Management : Raw data (e.g., IR spectra, chromatograms) should be archived with metadata, including instrument settings and calibration standards, to ensure reproducibility .
- Contradiction Analysis : When conflicting data arise, compare experimental conditions (e.g., solvent purity, reaction scale) and validate using orthogonal methods (e.g., NMR if IR is inconclusive) .
Properties
IUPAC Name |
hexadecyl methanesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21(2,18)19/h3-17H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESYLDKBOOCXRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334148 | |
Record name | Hexadecyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20779-14-0 | |
Record name | 1-Hexadecanol, 1-methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20779-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexadecyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecyl methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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